molecular formula C23H34N6OS B10800385 MP-513 (hydrobromide)

MP-513 (hydrobromide)

Cat. No.: B10800385
M. Wt: 442.6 g/mol
InChI Key: XGGNJYIMTQPFIU-FKLPMGAJSA-N
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Description

MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, MP-513 (hydrobromide) increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MP-513 (hydrobromide) involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the prolylthiazolidine scaffold and the subsequent introduction of the piperazine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of MP-513 (hydrobromide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

MP-513 (hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of MP-513 (hydrobromide) with modified functional groups. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

MP-513 (hydrobromide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MP-513 (hydrobromide) involves the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, MP-513 (hydrobromide) increases the levels of active GLP-1, which enhances insulin secretion from the pancreas and reduces blood glucose levels. This mechanism is crucial for its therapeutic effects in managing type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MP-513 (hydrobromide) include other DPP-4 inhibitors such as:

Uniqueness

MP-513 (hydrobromide) is unique due to its potent and long-lasting inhibitory effect on DPP-4. It has a high selectivity for DPP-4 over other related enzymes, which minimizes off-target effects and enhances its therapeutic efficacy. Additionally, its molecular structure allows for a stable and prolonged action, making it a valuable option for managing type 2 diabetes mellitus .

Properties

Molecular Formula

C23H34N6OS

Molecular Weight

442.6 g/mol

IUPAC Name

methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C22H30N6OS.CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H4/t19-,20-;/m0./s1

InChI Key

XGGNJYIMTQPFIU-FKLPMGAJSA-N

Isomeric SMILES

C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Canonical SMILES

C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Origin of Product

United States

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